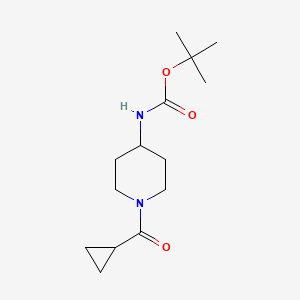

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEUFBFEDFJPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653382 | |

| Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152430-26-6 | |

| Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical and Pharmacological Profile of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate is a synthetic organic compound featuring a piperidine scaffold, a key structural motif in many pharmaceuticals. The presence of a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position and a cyclopropanecarbonyl group on the piperidine nitrogen suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The piperidine ring offers a three-dimensional framework that can be crucial for specific interactions with biological targets. The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective chemical modifications at other sites of the molecule.

Chemical Properties

While specific experimental values for the target compound are not available, the following table summarizes the expected physicochemical properties based on data from analogous compounds such as tert-butyl piperidin-4-ylcarbamate and other N-acylated piperidine derivatives.

| Property | Predicted Value / Information | Source Analogy |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₁₄H₂₄N₂O₃ | Calculated |

| Molecular Weight | 268.35 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | [1] |

| Melting Point | Not Determined | N/A |

| Boiling Point | Not Determined | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane; likely insoluble in water. | [2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep in a tightly closed container under an inert atmosphere. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, a plausible synthetic route can be extrapolated from standard organic chemistry procedures and protocols for similar compounds.

General Synthesis of N-acylated Piperidines

A common method for the N-acylation of piperidines involves the reaction of a piperidine derivative with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate (Starting Material)

-

Cyclopropanecarbonyl chloride (Acylating Agent)

-

Triethylamine or Diisopropylethylamine (Base)

-

Dichloromethane (Solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (Eluents)

Procedure:

-

Dissolve tert-butyl piperidin-4-ylcarbamate in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (or another suitable non-nucleophilic base) to the solution.

-

Slowly add cyclopropanecarbonyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, structurally related piperidine-carbamate scaffolds have been utilized as key intermediates in the development of inhibitors for various enzymes. For instance, derivatives of tert-butyl piperidin-4-ylcarbamate have been explored as inhibitors of the NLRP3 inflammasome and β-secretase 1 (BACE1).[3]

The carbamate moiety itself is a class of compounds known to interact with enzymes like acetylcholinesterase.[4][5] Therefore, it is plausible that derivatives of the title compound could be investigated for their potential to modulate enzymatic activity in various signaling pathways.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for the synthesis and analysis of the target compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a target enzyme by a derivative.

References

Technical Guide: Structure Elucidation of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure elucidation of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, a compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and key physicochemical properties. The information is presented to aid researchers in the synthesis, identification, and characterization of this molecule.

Chemical Structure

The chemical structure of this compound is characterized by a central piperidine ring substituted at the 1-position with a cyclopropanecarbonyl group and at the 4-position with a tert-butoxycarbonyl (Boc) protected amine.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the molecule.

| Property | Value |

| Molecular Formula | C₁₄H₂₄N₂O₃ |

| Molecular Weight | 268.35 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Formal Charge | 0 |

Experimental Protocols

A plausible synthetic route for this compound involves the acylation of the commercially available tert-butyl piperidin-4-ylcarbamate with cyclopropanecarbonyl chloride.

Detailed Methodology:

-

Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq.) is added. The mixture is stirred at 0 °C.

-

Addition of Acylating Agent: Cyclopropanecarbonyl chloride (1.1 eq.) is added dropwise to the cooled reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for the structure elucidation of the title compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related molecules.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | br s | 1H | NH (carbamate) |

| ~4.10 - 3.90 | m | 2H | Piperidine H-2ax, H-6ax |

| ~3.80 - 3.60 | m | 1H | Piperidine H-4 |

| ~3.10 - 2.90 | m | 2H | Piperidine H-2eq, H-6eq |

| ~2.00 - 1.80 | m | 2H | Piperidine H-3ax, H-5ax |

| ~1.70 - 1.55 | m | 1H | Cyclopropyl CH |

| ~1.50 - 1.35 | m | 2H | Piperidine H-3eq, H-5eq |

| 1.44 | s | 9H | tert-butyl CH₃ |

| ~1.00 - 0.90 | m | 2H | Cyclopropyl CH₂ |

| ~0.80 - 0.70 | m | 2H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (amide) |

| ~155.0 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~49.0 | Piperidine C-4 |

| ~44.0 | Piperidine C-2, C-6 |

| ~32.0 | Piperidine C-3, C-5 |

| 28.4 | C(CH₃)₃ |

| ~11.0 | Cyclopropyl CH |

| ~8.0 | Cyclopropyl CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 | N-H stretch (carbamate) |

| ~2970 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carbamate) |

| ~1640 | C=O stretch (amide) |

| ~1520 | N-H bend |

| ~1250 | C-O stretch |

| ~1170 | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 269.18 | [M+H]⁺ |

| 291.16 | [M+Na]⁺ |

| 213.15 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 169.12 | [M - Boc + H]⁺ |

Signaling Pathways and Logical Relationships

The core structure of this compound is a common scaffold in the development of various therapeutic agents. The piperidine ring can act as a versatile linker or a key pharmacophore, while the Boc-protected amine allows for further chemical modifications. The cyclopropyl group can influence the compound's metabolic stability and binding affinity to target proteins.

Disclaimer

The spectroscopic and physicochemical data presented in this document are predicted values based on computational models and analysis of related compounds. Experimental verification is required for definitive structure confirmation. The provided synthetic protocol is a plausible route and may require optimization. This guide is intended for informational purposes for research and development professionals.

An In-depth Technical Guide on the Utility of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate in Drug Discovery

Abstract: This technical guide delineates the role and applications of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, a key chemical intermediate in modern medicinal chemistry. While this compound does not possess a direct mechanism of action, its constituent moieties—a Boc-protected amine, a piperidine core, and a cyclopropanecarbonyl group—render it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document serves as a resource for researchers, scientists, and drug development professionals by detailing the synthetic utility of this intermediate and exploring the mechanisms of action of its prominent derivatives, including inhibitors of acetylcholinesterase (AChE) and the NLRP3 inflammasome. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to support further research and development.

Introduction: A Versatile Synthetic Building Block

This compound is primarily recognized not as an active pharmaceutical ingredient (API) but as a sophisticated chemical intermediate. Its structure combines three key features that are highly valued in medicinal chemistry:

-

The Piperidine Scaffold: A six-membered nitrogen-containing heterocycle, the piperidine ring is a "privileged structure" found in numerous approved drugs, particularly those targeting the central nervous system (CNS). Its three-dimensional framework allows for precise spatial orientation of substituents to interact with biological targets.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust yet easily removable protecting group for the amine on the piperidine ring. This feature is crucial for multi-step syntheses, as it allows for selective chemical modifications at other positions of the molecule before deprotection and further functionalization of the amine.

-

The Cyclopropanecarbonyl Group: This moiety is attached to the piperidine nitrogen. The cyclopropyl ring introduces conformational rigidity and can favorably influence metabolic stability and binding affinity of the final compound.

The combination of these features makes this carbamate a valuable starting material for creating libraries of complex molecules aimed at a variety of therapeutic targets.

Synthetic Utility and Workflow

The primary utility of this compound is as a precursor for generating more complex derivatives. A general synthetic workflow involves the deprotection of the Boc group to liberate the free amine, which can then be further functionalized.

Mechanisms of Action of Key Derivatives

Derivatives synthesized from this carbamate scaffold have shown potent activity against several important biological targets.

Acetylcholinesterase (AChE) Inhibition

Background: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts, terminating the nerve signal.[1] Inhibition of AChE increases acetylcholine levels, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions.[1][2]

Mechanism: Certain derivatives of the piperidinyl-carbamate scaffold have been identified as potent AChE inhibitors. These molecules typically interact with the active site of the AChE enzyme. Molecular docking studies suggest that the piperidine ring can occupy the peripheral anionic site of the enzyme, while other functional groups form key interactions, such as salt bridges, with the catalytic triad.[3]

NLRP3 Inflammasome Inhibition

Background: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex in the innate immune system.[3][4] Upon activation by various danger signals, it triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[6]

Mechanism: The piperidinyl-carbamate core has been used as a foundational structure to develop inhibitors of the NLRP3 inflammasome.[6] The canonical activation of NLRP3 is a two-step process: a "priming" signal (e.g., from TLR ligands) upregulates the expression of NLRP3 and pro-IL-1β, and a second "activation" signal (e.g., K+ efflux, ROS production) triggers the assembly of the inflammasome complex, leading to caspase-1 activation and cytokine maturation.[3][7] Inhibitors derived from this scaffold can interfere with this pathway, preventing the assembly of the complex and subsequent inflammatory signaling.[6]

Quantitative Data for Derivatives

The following table summarizes publicly available quantitative data for a representative derivative of the tert-butyl piperidin-4-ylcarbamate scaffold.

| Derivative Class | Target | Assay Type | Parameter | Value | Reference |

| 4-(3-carboxyphenoxy)-piperidine analogue | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 | 34 nM | [3] |

Note: This data is for a derivative and not for this compound itself.

Experimental Protocols

Representative Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric assay to determine the inhibitory activity of a test compound against AChE.[8][9]

Principle: The assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product, which is detected spectrophotometrically at 412 nm. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield TNB. The rate of TNB formation is directly proportional to AChE activity.[8][9]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well microplate

-

Spectrophotometric microplate reader

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE (e.g., 0.05 U/mL) in Assay Buffer immediately before use. Keep on ice.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.

-

ATCI Solution: Prepare a 14-15 mM solution of ATCI in deionized water. Prepare this solution fresh.

-

Working Reagent Mix: Prepare a mix of Assay Buffer, ATCI solution, and DTNB solution.

-

Inhibitor Dilutions: Perform serial dilutions of the test compound in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.

Assay Procedure (96-Well Plate):

-

Plate Setup:

-

Test Wells: Add 20 µL of Assay Buffer, 20 µL of diluted test compound, and 20 µL of the diluted AChE enzyme solution.

-

100% Activity Control (No Inhibitor): Add 20 µL of Assay Buffer, 20 µL of inhibitor solvent (e.g., DMSO), and 20 µL of the diluted AChE enzyme solution.

-

Blank (No Enzyme): Add 40 µL of Assay Buffer and 20 µL of the inhibitor solvent.

-

-

Pre-incubation: Gently mix the contents and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 140 µL of the freshly prepared Working Reagent Mix to all wells. The final volume should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Conclusion

This compound is a strategically designed chemical intermediate that holds significant value for drug discovery and development. While it lacks a direct biological mechanism of action, its utility as a scaffold for synthesizing potent and selective modulators of key biological targets, such as acetylcholinesterase and the NLRP3 inflammasome, is well-documented through the activities of its derivatives. This guide provides the foundational knowledge, quantitative context, and procedural details necessary for researchers to leverage this versatile building block in the creation of novel therapeutic agents.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Ascendant Role of N-Cyclopropanecarbonyl Piperidine Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The introduction of an N-cyclopropanecarbonyl group imparts unique physicochemical properties, including increased metabolic stability, modulated lipophilicity, and the potential for specific orbital interactions, making this class of derivatives particularly attractive for modern drug discovery campaigns. This technical guide provides an in-depth analysis of the biological activities of N-cyclopropanecarbonyl piperidine derivatives, focusing on their interactions with key therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, most notably anandamide (AEA).[5] By inhibiting FAAH, the endogenous levels of AEA are increased, leading to beneficial analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][5] Piperidine-based ureas and carbamates have emerged as a potent class of irreversible FAAH inhibitors.[5][6][7]

FAAH Signaling and Inhibition Pathway

The inhibition of FAAH prevents the breakdown of anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2). This leads to downstream effects that modulate pain and inflammation. The inhibitors typically act by covalently modifying the catalytic serine residue in the FAAH active site.

Caption: Mechanism of FAAH inhibition by N-cyclopropanecarbonyl piperidine derivatives.

Quantitative Data: FAAH Inhibitory Activity

While specific data for N-cyclopropanecarbonyl piperidine derivatives are embedded within broader studies on piperidine ureas and carbamates, the principles of their activity can be extrapolated. The following table includes representative piperidine-based FAAH inhibitors to illustrate the potency achieved with this scaffold.

| Compound ID | Structure (Core Moiety) | Target | Assay Type | Potency (IC₅₀ / kᵢₙₐ꜀ₜ/Kᵢ) | Reference |

| PF-750 | Phenyl 4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | Human FAAH | Inactivation Assay | ~800 M⁻¹s⁻¹ | [5] |

| PF-3845 | Phenyl 4-(pyridin-3-ylmethyl)piperidine-1-carboxamide | Human FAAH | Inactivation Assay | kᵢₙₐ꜀ₜ = 0.0033 s⁻¹ Kᵢ = 0.23 µM | [5] |

| URB597 | Phenyl (3'-carbamoyl-[1,1'-biphenyl]-3-yl)carbamate | Rat Brain FAAH | Inactivation Assay | kᵢₙₐ꜀ₜ = 0.0033 s⁻¹ Kᵢ = 2.0 µM | [5] |

| Compound 17 | Phenyl 4-((indol-1-yl)ethyl)piperidine-1-carboxylate | Rat FAAH | Fluorimetric Assay | IC₅₀ = 15 nM | [7] |

| Compound 32 | 5-Fluoro-2-methylphenyl 4-((5-fluoroindol-1-yl)ethyl)piperidine-1-carboxylate | Rat FAAH | Fluorimetric Assay | IC₅₀ = 4.2 nM | [7] |

Experimental Protocol: FAAH Inhibition Assay

This protocol outlines a typical fluorimetric assay to determine the inhibitory potency of test compounds against FAAH.

Caption: General workflow for an in vitro FAAH inhibition assay.

Detailed Methodology:

-

Enzyme Preparation: Recombinant human FAAH or FAAH-containing preparations from rat brain homogenates are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Compound Preparation: Test compounds, such as N-cyclopropanecarbonyl piperidine derivatives, are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the assay buffer.

-

Pre-incubation: The FAAH enzyme preparation is pre-incubated with varying concentrations of the test compounds or vehicle (DMSO) for a defined period (e.g., 15-60 minutes) at 37°C to allow for inhibitor binding.[5]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).

-

Incubation and Measurement: The reaction proceeds for a set time (e.g., 30 minutes) at 37°C, after which the fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em).

-

Data Analysis: The fluorescence intensity is proportional to FAAH activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Retinoid-Related Orphan Receptor Gamma T (RORγt) Modulation

RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[2][8] Th17 cells are key drivers of inflammation and are implicated in a variety of autoimmune diseases, such as psoriasis and rheumatoid arthritis, primarily through their production of pro-inflammatory cytokines like IL-17A.[2][8] Small molecule inhibitors (inverse agonists) of RORγt represent a promising therapeutic strategy for these conditions.

RORγt-Mediated Th17 Signaling Pathway

RORγt, upon activation, binds to specific DNA sequences and recruits coactivators to initiate the transcription of target genes, including IL-17. RORγt inverse agonists bind to the ligand-binding domain (LBD) of the receptor, preventing coactivator recruitment and instead promoting the binding of corepressors, thereby silencing gene transcription.

References

- 1. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RORC2 inverse agonist 66 [PMID: 30130103] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic protocol for tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate. Due to the absence of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and known data from its constituent precursors to offer a comprehensive, predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from an analysis of the known spectral properties of tert-butyl piperidin-4-ylcarbamate and cyclopropanecarbonyl chloride.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| Piperidine H2, H6 (axial) | ~2.8 - 3.2 | m | 2H |

| Piperidine H2, H6 (equatorial) | ~4.0 - 4.5 | m | 2H |

| Piperidine H4 | ~3.5 - 3.8 | m | 1H |

| Piperidine H3, H5 (axial) | ~1.3 - 1.6 | m | 2H |

| Piperidine H3, H5 (equatorial) | ~1.8 - 2.1 | m | 2H |

| NH | ~4.5 - 5.5 | br s | 1H |

| Cyclopropyl CH | ~1.5 - 1.8 | m | 1H |

| Cyclopropyl CH₂ | ~0.7 - 1.1 | m | 4H |

| tert-Butyl CH₃ | ~1.45 | s | 9H |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| Carbonyl (Amide) | ~170 - 175 |

| Carbonyl (Carbamate) | ~155 |

| Piperidine C4 | ~48 - 52 |

| Piperidine C2, C6 | ~42 - 47 |

| Piperidine C3, C5 | ~30 - 35 |

| tert-Butyl quaternary C | ~79 - 81 |

| tert-Butyl CH₃ | ~28.4 |

| Cyclopropyl CH | ~12 - 16 |

| Cyclopropyl CH₂ | ~8 - 12 |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 | N-H | Stretching |

| ~3080, ~3000 | C-H (cyclopropyl) | Stretching |

| ~2970, ~2860 | C-H (aliphatic) | Stretching |

| ~1700 | C=O (carbamate) | Stretching |

| ~1640 | C=O (amide) | Stretching |

| ~1520 | N-H | Bending |

| ~1250, ~1170 | C-O (carbamate) | Stretching |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 268 | [M]⁺ (Molecular Ion) |

| 212 | [M - C₄H₈]⁺ |

| 199 | [M - C₄H₉O]⁺ |

| 169 | [M - C₅H₉NO₂]⁺ |

| 100 | [C₅H₁₀N]⁺ |

| 69 | [C₄H₅O]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis and characterization of this compound. This protocol is based on standard organic synthesis methodologies for amide bond formation.[1][2][3]

Synthesis of this compound

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

Cyclopropanecarbonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Methods

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry (MS): Obtain the mass spectrum using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern.

Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and analytical workflow for the target compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This guide is intended for informational and research purposes only.

References

Technical Guide: tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate belongs to a class of N-acylated piperidin-4-ylcarbamate derivatives. The core structure, featuring a piperidine ring, is a prevalent scaffold in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile building block in organic synthesis. The presence of the Boc-protecting group on the 4-amino position and the cyclopropanecarbonyl moiety on the piperidine nitrogen introduces specific steric and electronic features that can be exploited for targeted drug design. This guide details the synthetic route to this compound, its expected analytical characteristics, and its potential applications in various research domains.

Chemical Profile

While a specific CAS number for this compound has not been identified, its chemical and physical properties can be predicted based on its constituent parts.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimations based on the structure and properties of similar known compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₄N₂O₃ |

| Molecular Weight | 268.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DCM, Chloroform, Ethyl Acetate; Insoluble in water. |

| Boiling Point | > 300 °C (decomposes) |

| Melting Point | Not Determined |

Precursor Information

The primary precursor for the synthesis of the title compound is tert-butyl piperidin-4-ylcarbamate.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound is predicated on the acylation of the secondary amine of the piperidine ring of tert-butyl piperidin-4-ylcarbamate.

General Synthetic Pathway

The logical workflow for the synthesis is depicted below.

The Discovery and Synthesis of Novel Piperidine Carbamates: A Technical Guide for Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] When combined with a carbamate moiety, this structural motif gives rise to a class of compounds with a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel piperidine carbamates, with a focus on their development as enzyme inhibitors for the treatment of various diseases. We will delve into specific examples of piperidine carbamates targeting Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Acetylcholinesterase (AChE), providing detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

I. Piperidine Carbamates as Inhibitors of FAAH and MAGL

The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes, and its dysregulation is implicated in various pathological conditions.[2][3][4] Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary enzymes responsible for the degradation of the endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[4][5] Inhibition of these enzymes presents an attractive therapeutic strategy for enhancing endocannabinoid signaling to treat conditions such as pain, inflammation, and neurological disorders.[2][4] Piperidine carbamates have emerged as a promising class of FAAH and MAGL inhibitors.[6][7]

Signaling Pathway of FAAH and MAGL Inhibition

Inhibition of FAAH and MAGL leads to an accumulation of their respective substrates, AEA and 2-AG. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2), modulating downstream signaling cascades that can, for example, reduce neuroinflammation.[2][8]

Quantitative Data for Piperidine Carbamate Inhibitors of FAAH and MAGL

The following table summarizes the in vitro inhibitory potencies of representative piperidine carbamate inhibitors against FAAH and MAGL.

| Compound | Target | IC50 (nM) | Reference |

| URB597 | FAAH | 4.6 | [9] |

| JZL184 | MAGL | 8 | [10] |

| JZL195 | FAAH/MAGL | 2 (FAAH), 4 (MAGL) | [10] |

Experimental Protocols

Synthesis of a Phenyl 4-((indol-1-yl)methyl)piperidine-1-carboxylate (A representative FAAH inhibitor)

This protocol describes the synthesis of a representative piperidine carbamate with FAAH inhibitory activity.

Step 1: Synthesis of tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane.

-

Add triethylamine and cool the mixture to 0 °C.

-

Add methanesulfonyl chloride dropwise and stir the reaction at room temperature.

-

After completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of tert-butyl 4-((1H-indol-1-yl)methyl)piperidine-1-carboxylate

-

Dissolve indole in dimethylformamide (DMF) and add sodium hydride at 0 °C.

-

Add a solution of tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate in DMF.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate.

Step 3: Synthesis of 1-(piperidin-4-ylmethyl)-1H-indole

-

Dissolve tert-butyl 4-((1H-indol-1-yl)methyl)piperidine-1-carboxylate in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature.

-

After completion, concentrate the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract with dichloromethane, dry, and concentrate to yield the product.

Step 4: Synthesis of phenyl (4-((1H-indol-1-yl)methyl)piperidin-1-yl)methanone

-

Dissolve 1-(piperidin-4-ylmethyl)-1H-indole in dichloromethane.

-

Add triethylamine and cool to 0 °C.

-

Add phenyl chloroformate dropwise and stir at room temperature.

-

After completion, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

In Vitro FAAH Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of piperidine carbamates against FAAH.

Materials:

-

Human recombinant FAAH

-

FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

-

Test compounds (piperidine carbamates) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in FAAH assay buffer.

-

Add the FAAH enzyme solution to the wells of the microplate.

-

Add the test compound solutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the AAMCA substrate solution to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths for AMC are typically ~360/460 nm).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

II. Piperidine Derivatives as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[1][11] Several piperidine-based compounds have been developed as potent AChE inhibitors.[5][12]

Signaling Pathway of Acetylcholinesterase Inhibition

AChE inhibitors block the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission.

Quantitative Data for Piperidine-based Acetylcholinesterase Inhibitors

The following table presents the inhibitory activity of a potent piperidine-based AChE inhibitor.

| Compound | Target | IC50 (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | [5] |

Experimental Protocols

Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

This protocol describes a general method for the synthesis of N-benzylpiperidine derivatives with anti-acetylcholinesterase activity.[5]

Step 1: Synthesis of 1-benzyl-4-(2-aminoethyl)piperidine

-

Reduce 1-benzyl-4-(cyanomethyl)piperidine using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as diethyl ether or tetrahydrofuran.

-

Work up the reaction by quenching with water and a sodium hydroxide solution, followed by extraction with an organic solvent.

-

Purify the product by distillation or chromatography.

Step 2: N-acylation of 1-benzyl-4-(2-aminoethyl)piperidine

-

Dissolve 1-benzyl-4-(2-aminoethyl)piperidine in a suitable solvent like dichloromethane or chloroform.

-

Add a base such as triethylamine or pyridine.

-

Add the desired benzoyl chloride derivative dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until completion.

-

Wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., citric acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[2][13][14][15]

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

-

Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.

-

Add the test compound solution or solvent control to the respective wells.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

-

Calculate the rate of the reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Piperidine carbamates represent a versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for the generation of diverse libraries for screening against various biological targets. The examples of FAAH, MAGL, and AChE inhibitors highlight the potential of this scaffold to yield potent and selective therapeutic agents. The detailed protocols and methodologies provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the discovery and development of novel piperidine carbamate-based drugs.

References

- 1. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. escholarship.org [escholarship.org]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate Binding: A Technical Guide

Version: 1.0

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of small molecules, exemplified by tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, to a hypothetical protein target. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction

In silico modeling is a critical component of modern drug discovery, enabling the prediction and analysis of small molecule-protein interactions at a molecular level.[1] These computational techniques, ranging from molecular docking to molecular dynamics simulations, provide valuable insights into binding affinities and mechanisms, thereby accelerating the identification and optimization of potential therapeutic agents.[1][2] The piperidine scaffold, a prevalent motif in medicinal chemistry, is a key structural element in numerous pharmaceuticals.[3] This guide outlines a systematic in silico workflow for characterizing the binding of a piperidine-containing compound, this compound, to a protein target.

Ligand and Protein Preparation

A foundational step in any in silico modeling study is the meticulous preparation of both the small molecule (ligand) and the protein target structures.

2.1. Ligand Preparation

The three-dimensional structure of this compound can be generated using chemical drawing software and subsequently optimized.

-

Protocol:

-

Sketch the 2D structure of the ligand using software such as ChemDraw or Marvin Sketch.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Generate different conformers if necessary, as ligand flexibility can be crucial for binding.

-

Assign appropriate partial charges to the atoms (e.g., Gasteiger charges).

-

2.2. Protein Target Preparation

The selection and preparation of the protein structure are critical for the accuracy of the modeling results.

-

Protocol:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any other heteroatoms (ions, co-solvents) that are not essential for the binding interaction.

-

Add hydrogen atoms to the protein structure, ensuring correct protonation states of ionizable residues at physiological pH.

-

If the PDB structure has missing residues or loops, these should be modeled using tools like MODELLER or I-TASSER.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] It is a valuable tool for virtual screening and for generating initial binding poses.[4]

3.1. Experimental Protocol for Molecular Docking

-

Software: AutoDock Vina, Glide, GOLD

-

Steps:

-

Grid Generation: Define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.

-

Docking Simulation: The docking algorithm samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function.[1] The Lamarckian Genetic Algorithm is a commonly used search algorithm.

-

Pose Analysis: The resulting docking poses are ranked based on their predicted binding affinity (docking score). The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

3.2. Example Docking Results

The following table summarizes hypothetical docking scores for this compound and a reference inhibitor against a hypothetical protein kinase.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| This compound | -8.5 | 150 | ASP145 (H-bond), LEU83 (hydrophobic), TYR62 (pi-pi) |

| Reference Inhibitor | -9.2 | 50 | ASP145 (H-bond), LEU83 (hydrophobic), PHE146 (pi-pi) |

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and detailed view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.[2]

4.1. Experimental Protocol for MD Simulations

-

Software: GROMACS, AMBER, NAMD

-

Steps:

-

System Setup: The protein-ligand complex from the best docking pose is placed in a periodic box of explicit solvent (e.g., water). Ions are added to neutralize the system.[5]

-

Energy Minimization: The entire system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure (NPT ensemble). This allows the solvent molecules to relax around the protein-ligand complex.

-

Production Run: A long-timescale MD simulation is performed to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The trajectory is analyzed to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable protein-ligand interactions.

-

4.2. Example MD Simulation Data

The following table presents example data from a hypothetical 100 ns MD simulation.

| Metric | Value (this compound) | Interpretation |

| Average RMSD of Ligand | 1.2 Å | The ligand remains stably bound in the active site. |

| Average RMSF of Active Site Residues | 0.8 Å | The active site residues maintain a stable conformation upon ligand binding. |

| Key Hydrogen Bonds (Occupancy > 50%) | ASP145-NH (Carbamate) | A stable hydrogen bond is formed with the backbone of ASP145. |

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.

5.1. MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating the binding free energy from MD simulation trajectories.

-

Protocol:

-

Snapshots are extracted from the MD trajectory.

-

For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

-

The final binding free energy is the average over all snapshots.

-

5.2. Example Binding Free Energy Data

| Compound | Predicted ΔG_binding (kcal/mol) | Experimental ΔG_binding (kcal/mol) |

| This compound | -9.8 ± 1.2 | -9.5 |

| Reference Inhibitor | -10.5 ± 1.0 | -10.2 |

Visualizations

6.1. In Silico Modeling Workflow

6.2. Hypothetical Signaling Pathway

Conclusion

The in silico modeling workflow detailed in this guide provides a robust framework for investigating the binding of small molecules like this compound to their protein targets. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the molecular determinants of binding affinity and specificity. These computational approaches are invaluable for guiding the rational design and optimization of novel drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

Methodological & Application

Synthesis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate from tert-butyl piperidin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate from tert-butyl piperidin-4-ylcarbamate. The target compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The described protocol focuses on the acylation of the secondary amine of the piperidine ring with cyclopropanecarbonyl chloride in the presence of a tertiary amine base. This method is efficient, scalable, and yields the desired product in high purity.

Introduction

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the cyclopropylcarbonyl group can impart unique pharmacological properties, including improved metabolic stability and target-binding affinity. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective functionalization of the piperidine nitrogen. This protocol details a robust and reproducible method for the N-acylation of tert-butyl piperidin-4-ylcarbamate.

Chemical Reaction Scheme

Caption: Chemical reaction for the synthesis of the target compound.

Experimental Protocol

This protocol describes the acylation of tert-butyl piperidin-4-ylcarbamate using cyclopropanecarbonyl chloride.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

Cyclopropanecarbonyl chloride

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Data Presentation

The following table summarizes the typical quantities, reaction parameters, and expected results for this synthesis.

| Parameter | Value |

| Reactants | |

| tert-Butyl piperidin-4-ylcarbamate | 1.0 eq |

| Cyclopropanecarbonyl chloride | 1.1 eq |

| Triethylamine | 1.5 eq |

| Solvent | |

| Anhydrous Dichloromethane (DCM) | 10-20 mL per gram of starting material |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Workup & Purification | |

| Quenching Agent | Water |

| Wash Solutions | Sat. aq. NaHCO₃, Brine |

| Drying Agent | Anhydrous Na₂SO₄ |

| Purification Method | Silica Gel Column Chromatography |

| Expected Results | |

| Yield | 85 - 95% |

| Purity (by NMR/LCMS) | >95% |

| Physical Appearance | White to off-white solid |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive; handle with care.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.5-4.7 (br s, 1H, NH), 3.8-4.2 (m, 2H), 3.5-3.7 (m, 1H), 2.9-3.2 (m, 2H), 1.8-2.0 (m, 2H), 1.45 (s, 9H, Boc), 1.3-1.5 (m, 2H), 0.9-1.1 (m, 1H), 0.7-0.9 (m, 4H).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₆N₂O₃ [M+H]⁺: 283.20; found: 283.2.

Conclusion

The protocol outlined provides a reliable and high-yielding method for the synthesis of this compound. This intermediate is crucial for the development of new chemical entities in drug discovery. The straightforward procedure and common laboratory reagents make this synthesis accessible to a wide range of researchers.

Application Notes and Protocols for N-acylation of Piperidines with Cyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the N-acylation of piperidine with cyclopropanecarbonyl chloride, a common reaction in medicinal chemistry to generate synthetically useful amide intermediates. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction conditions, ensuring high yields and straightforward purification. These application notes detail the reaction mechanism, provide a step-by-step experimental procedure, and present typical quantitative data.

Introduction

N-acylated piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The cyclopropylcarbonyl moiety is also a valuable pharmacophore, known to enhance potency and selectivity for various biological targets. The N-acylation of piperidines with cyclopropanecarbonyl chloride is a fundamental transformation that couples these two important building blocks, providing access to novel chemical entities for drug discovery and development. The reaction proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction, which is typically performed under basic conditions to neutralize the hydrogen chloride byproduct.

Reaction Principle

The N-acylation of piperidine with cyclopropanecarbonyl chloride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the nucleophilic piperidine attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride leaving group. A base, such as triethylamine or sodium hydroxide, is employed to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product.

Experimental Protocol

This protocol describes a standard laboratory procedure for the N-acylation of piperidine with cyclopropanecarbonyl chloride.

Materials and Reagents:

-

Piperidine

-

Cyclopropanecarbonyl chloride

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

Method A: Using Triethylamine in an Organic Solvent

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature is maintained below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopropyl(piperidin-1-yl)methanone.

Method B: Schotten-Baumann Conditions (Biphasic)

-

Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane. In a separate beaker, prepare a solution of sodium hydroxide (1.5 equivalents) in water.

-

Reaction: Cool both solutions to 0 °C. Add the cyclopropanecarbonyl chloride (1.1 equivalents) to the piperidine solution. With vigorous stirring, add the sodium hydroxide solution dropwise, keeping the temperature below 10 °C.

-

Stirring: Allow the reaction to stir vigorously at room temperature for 1-2 hours after the addition is complete.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the product by flash column chromatography as described in Method A.

Data Presentation

The following table summarizes typical quantitative data for the N-acylation of piperidine with cyclopropanecarbonyl chloride under the conditions described in Method A.

| Entry | Piperidine (mmol) | Cyclopropanecarbonyl Chloride (mmol) | Triethylamine (mmol) | Solvent (mL) | Time (h) | Yield (%) |

| 1 | 10 | 11 | 12 | 50 | 2 | 92 |

| 2 | 25 | 27.5 | 30 | 125 | 2 | 95 |

| 3 | 50 | 55 | 60 | 250 | 3 | 93 |

Yields are for the isolated, purified product and are representative of this reaction type.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the N-acylation of piperidine.

Reaction Mechanism

Caption: Mechanism of N-acylation via nucleophilic acyl substitution.

Application Notes and Protocols for the Use of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate in Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the efficient and streamlined construction of complex molecules, including peptides, peptidomimetics, and small molecule libraries.[1][2] The strategic use of building blocks with orthogonal protecting groups is fundamental to this methodology. This document provides detailed application notes and protocols for the use of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate as a scaffold in solid-phase synthesis.

This building block incorporates a piperidine core, a common motif in pharmacologically active compounds. The cyclopropanecarbonyl group provides a rigid and metabolically stable feature, while the tert-butyloxycarbonyl (Boc)-protected amine at the 4-position serves as a versatile handle for attachment to a solid support or for further molecular elaboration. The Boc group is an acid-labile protecting group, making it suitable for synthesis strategies where final cleavage is performed under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

Key Features:

-

Core Scaffold: Provides a substituted piperidine ring for incorporation into larger molecules.

-

Orthogonal Protection: The Boc-protected amine allows for selective deprotection and coupling, compatible with standard Fmoc or Boc solid-phase strategies.[3][5]

-

Acid-Labile Handle: The Boc group can be efficiently removed with moderate to strong acids, such as TFA, which is a common step in the final cleavage from many solid supports.[4]

Quantitative Data Summary

The efficiency of incorporating this compound and subsequent synthetic steps is critical for the overall yield and purity of the final product. The following tables provide representative data for the key stages of a typical solid-phase synthesis workflow using this building block.

Table 1: Loading Efficiency of the Precursor on 2-Chlorotrityl Chloride Resin

| Parameter | Value | Conditions |

| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | 1% DVB cross-linked polystyrene |

| Initial Resin Loading | 1.2 mmol/g | Manufacturer's specification |

| Building Block | Fmoc-Gly-OH | N/A |

| Achieved Loading | 0.8 - 1.0 mmol/g | DIPEA, DCM, Room Temperature, 2h |

Table 2: Representative Stepwise Yields in Solid-Phase Synthesis

| Step | Reagents | Time | Typical Efficiency |

| Fmoc Deprotection | 20% Piperidine in DMF | 15 min | >99% |

| Amino Acid Coupling | HBTU/DIPEA in DMF | 1-2 h | >98% |

| Boc Deprotection (of building block) | 50% TFA in DCM | 30 min | >99% |

| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 h | 85-95% |

Table 3: Purity of Crude Product Post-Cleavage

| Analytical Method | Result | Notes |

| LC-MS Purity | 70-85% | Dependent on the length and sequence of the synthesized molecule. |

| Major Impurities | Deletion sequences, incomplete deprotection products. | Can be minimized by optimizing coupling and deprotection times. |

Experimental Protocols

The following protocols detail a representative workflow for incorporating this compound into a growing molecule on a solid support. This example assumes the synthesis of a peptide-small molecule hybrid, where the building block is coupled to a resin-bound peptide chain.

Logical Workflow for Synthesis

Caption: Workflow for solid-phase synthesis incorporating the piperidine building block.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the building block in solution before its coupling to the resin-bound substrate.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve this compound in DCM.

-

Add an equal volume of TFA to the solution and stir at room temperature for 30 minutes.[5]

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM (3x) to remove residual TFA.

-

The resulting TFA salt of 1-(cyclopropanecarbonyl)piperidin-4-amine can be used directly after neutralization or purified. For immediate use in coupling, dissolve the residue in DMF and neutralize with 2-3 equivalents of DIPEA just before activation.

Protocol 2: Coupling of the Deprotected Building Block to a Resin-Bound Amine

This protocol assumes the presence of a free amine on the solid support (e.g., after Fmoc deprotection of the N-terminal amino acid of a peptide).

Materials:

-

Resin with a free primary or secondary amine

-

Deprotected 1-(cyclopropanecarbonyl)piperidin-4-amine (from Protocol 1)

-

N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

DIPEA

-

N,N-Dimethylformamide (DMF)

-

DCM

Procedure:

-

Resin Preparation: Swell the resin-bound substrate in DMF for 30 minutes. If the N-terminal amine is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.[6] Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]

-

Activation of Building Block: In a separate vessel, dissolve 3 equivalents of the deprotected piperidine building block (as the free base or TFA salt) and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.[1]

-

Coupling Reaction: Drain the DMF from the resin and add the activated building block solution. Agitate the mixture at room temperature for 2-4 hours.[1]

-

Monitoring: Perform a Kaiser test or a similar colorimetric test to monitor the reaction's completion. A negative test indicates the absence of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).[1]

-

Drying: Dry the resin under vacuum.

Protocol 3: Final Cleavage and Product Isolation

This protocol describes the cleavage of the synthesized molecule from an acid-labile resin (e.g., 2-CTC or Wang resin) and the simultaneous removal of any acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 2-3 hours.

-

Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]

-

Precipitation: Concentrate the filtrate under a stream of nitrogen. Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (10-fold volume excess) to precipitate the crude product.[6]

-

Isolation: Isolate the precipitate by centrifugation. Decant the ether and wash the pellet with cold ether (2x) to remove scavengers and residual TFA.

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Logic

The logic of solid-phase synthesis relies on a cycle of deprotection and coupling reactions, as illustrated below.

Caption: The iterative cycle of solid-phase synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate as a Versatile Building Block for Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals